molecular formula C17H19N5O5S B2812058 N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946254-90-6

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2812058
CAS No.: 946254-90-6
M. Wt: 405.43
InChI Key: BTOYDKRUZCITNS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O5S and its molecular weight is 405.43. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its efficacy against different cancer cell lines and other biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O4SC_{20}H_{19}N_{5}O_{4}S, with a molecular weight of 393.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrazolopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : Introduction of the dimethoxyphenyl group through nucleophilic substitution.
  • Attachment of Hydroxyethyl Group : Alkylation reactions are employed to introduce the hydroxyethyl moiety.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity:

  • In Vitro Studies : In studies involving various cancer cell lines, including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN), compounds similar to this compound showed notable growth inhibition percentages (GI %) ranging from 66% to 112% depending on the specific derivative tested .
Cell LineCompoundGI %
HOP-926p71.8
NCI-H4606p66.12
ACHN6p66.02
RFX 3936s84.17

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK2 and TRKA, which are crucial for cell cycle regulation and cancer progression .
  • Cell Cycle Arrest : Treatment with the compound resulted in significant arrest in the G0–G1 phase of the cell cycle in cancer cells, indicating its potential to halt proliferation .

Apoptosis Induction

Further investigations revealed that treatment with this compound led to increased apoptosis in cancer cells. The analysis indicated that treated cells exhibited morphological changes characteristic of apoptosis, including chromatin condensation and nuclear fragmentation.

Case Studies

A notable study evaluated the cytotoxic effects of this compound against renal carcinoma cell line RFX 393. The study found that at an IC50 concentration of approximately 11.70 µM, the compound exhibited greater cytotoxicity compared to other derivatives tested .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-26-10-3-4-12(13(7-10)27-2)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYDKRUZCITNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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